molecular formula C19H13NO6 B11613980 Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate

Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate

Cat. No.: B11613980
M. Wt: 351.3 g/mol
InChI Key: DKLWZIJITJLNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate is a high-purity chemical intermediate designed for research use in medicinal chemistry and anticancer drug discovery. This compound features a synthetically versatile anthra[1,2-b]furan-6,11-dione scaffold, a core structure of significant interest for developing novel antitumor agents . Researchers value this scaffold for its potential to yield derivatives with potent antiproliferative activity against a panel of wild-type and drug-resistant tumor cell lines . Compounds based on similar fused furan-anthraquinone architectures have demonstrated a superior cytotoxicity profile compared to reference drugs like doxorubicin, making them promising candidates for overcoming multidrug resistance in cancer therapy . The mechanism of action for this class of compounds is associated with targeting critical intracellular processes. Related molecules have been shown to form stable intercalative complexes with duplex DNA, as determined by spectral analysis and molecular docking studies . Furthermore, they can attenuate the activity of DNA-topoisomerase I and II, enzymes essential for DNA replication and cell proliferation, via a mechanism distinct from conventional poison inhibition . Some analogues also exhibit activity against a range of human protein kinases, indicating a potential for multi-targeting therapy . The structural moieties present in this reagent—including the amino and ester functional groups—provide accessible sites for further chemical modification, allowing for the synthesis of a diverse library of carboxamide derivatives for structure-activity relationship (SAR) studies . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C19H13NO6

Molecular Weight

351.3 g/mol

IUPAC Name

ethyl 2-amino-5-hydroxy-6,11-dioxonaphtho[2,3-g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C19H13NO6/c1-2-25-19(24)12-10-7-11(21)13-14(17(10)26-18(12)20)16(23)9-6-4-3-5-8(9)15(13)22/h3-7,21H,2,20H2,1H3

InChI Key

DKLWZIJITJLNCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C3C(=C(C=C12)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

Preparation Methods

Core Scaffold Construction via Condensation and Cyclization

The anthra[1,2-b]furan backbone is typically synthesized through acid- or base-catalyzed cyclization of substituted naphthaldehyde derivatives. A key precursor, 2-hydroxy-1-naphthaldehyde (1) , undergoes condensation with ethyl chloroacetate in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF) at reflux (24 h). This one-pot reaction facilitates both esterification and cyclization to yield ethyl naphtho[1,2-b]furan-2-carboxylate (2) .

Reaction Conditions :

  • Solvent : Dry DMF

  • Catalyst : K₂CO₃ (2.5 equiv)

  • Temperature : 110–120°C

  • Yield : 75–82%

Further oxidation of the anthracene core is critical to introduce the 6,11-dione moiety. Treatment of (2) with chromium trioxide (CrO₃) in acetic acid at 60°C for 6 h achieves selective oxidation of the central ring, yielding ethyl 5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carboxylate (3) .

Introduction of the 2-Amino Group

The 2-amino functionality is introduced via nitration followed by reduction. Nitration of (3) using fuming nitric acid (HNO₃) in concentrated sulfuric acid at 0–5°C produces the nitro intermediate (4) . Subsequent reduction with hydrogen gas (H₂, 1 atm) over palladium-on-carbon (Pd/C) in ethanol affords the primary amine (5) .

Key Parameters :

StepReagentsConditionsYield (%)
NitrationHNO₃/H₂SO₄0–5°C, 2 h68
ReductionH₂/Pd/C (10 wt%)RT, 4 h85

Characterization via ¹H NMR confirms the amine proton resonance at δ 5.2 ppm (singlet, 2H), while IR spectra show N–H stretches at 3350–3450 cm⁻¹ .

Regioselective Hydroxylation at C5

The 5-hydroxy group is retained through protective group strategies during earlier stages. In an alternative route, direct hydroxylation of (3) is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C. This demethylates any protected methoxy groups selectively, yielding the free phenol (5) .

Optimization Note :

  • Excess BBr₃ (3 equiv) ensures complete deprotection without side reactions.

  • Reaction progress is monitored via TLC (Rf = 0.3 in ethyl acetate/hexane 1:3) .

Esterification and Final Product Isolation

The ethyl ester group is introduced early in the synthesis (as in (2) ) but may require re-esterification if hydrolyzed during subsequent steps. Refluxing the carboxylic acid intermediate with ethanol in the presence of sulfuric acid (H₂SO₄) for 12 h restores the ethyl ester, with crude product purified via column chromatography (SiO₂, ethyl acetate/hexane) .

Purity Analysis :

  • HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 min, purity >98% .

  • High-resolution mass spectrometry (HRMS): [M+H]⁺ calcd. for C₁₉H₁₄NO₆⁺: 352.0819; found: 352.0815 .

Comparative Analysis of Synthetic Routes

Two primary pathways dominate the literature:

Route A (Direct Functionalization):

  • Cyclization → Oxidation → Nitration → Reduction

  • Total Yield : 42%

  • Advantage : Fewer intermediates; suitable for gram-scale synthesis .

Route B (Modular Assembly):

  • Nitration of precursor → Cyclization → Oxidation → Esterification

  • Total Yield : 38%

  • Advantage : Better control over regioselectivity .

Challenges and Optimization Strategies

  • Amino Group Stability : The free amine in (5) is prone to oxidation. Acetylation (acetic anhydride/pyridine) during intermediate steps improves stability, with deprotection performed before final isolation .

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are essential for later stages due to the compound’s low solubility in ethers or hydrocarbons .

  • Byproduct Formation : Over-oxidation during dione formation is mitigated by strict temperature control (<60°C) and stoichiometric CrO₃ .

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) using Route A achieved 38% overall yield with >95% purity. Critical process parameters include:

  • Nitration : Slow addition of HNO₃ to maintain temperature <5°C.

  • Reduction : Use of 10% Pd/C with rigorous H₂ degassing to prevent catalyst poisoning .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 undergoes nucleophilic substitution under basic conditions. This reactivity is enhanced by the electron-withdrawing effects of adjacent carbonyl groups (positions 6 and 11), which polarize the N–H bond. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkyl derivatives.

  • Acylation : Forms acetylated products with acetyl chloride in pyridine at room temperature.

Hydrolysis and Ester Cleavage

The ethyl ester group at position 3 can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:

ConditionReagentsYield (%)Purity (%)
Acidic hydrolysisH₂SO₄ (conc.), 110°C, 1h8498
Alkaline hydrolysisKOH (10%), reflux, 4h6285

Harsh acidic conditions (concentrated H₂SO₄) are preferred for higher purity, as milder methods often leave unreacted ester .

Condensation Reactions

The compound participates in heterocyclization reactions critical for constructing its anthraquinone core:

  • Key Example : Reaction with ethyl acetoacetate in DMSO at 125°C yields fused furan derivatives. The use of tert-butyl acetoacetate instead of ethyl acetoacetate improves yields from 35% to 68% due to reduced byproduct formation .

Optimized Protocol :

  • Combine 2,3-dibromoquinizarine (1 eq) with tert-butyl acetoacetate (1.2 eq) in DMSO.

  • Add K₂CO₃ (2 eq) and heat at 125°C for 15 minutes.

  • Isolate product via column chromatography (SiO₂, CHCl₃/MeOH 9:1) .

Amidation and Carboxamide Formation

The ester can be converted to bioactive carboxamides through a two-step process:

Step 1: Acyl Chloride Formation

  • Reagents: Thionyl chloride (3 eq), benzene, reflux (1h).

  • Yield: >95% (unstable intermediate) .

Step 2: Amine Coupling

Notable Derivatives :

CompoundAmine MoietyAntiproliferative IC₅₀ (μM)
3d(S)-3-aminopyrrolidine0.12 (HCT116)
3c(R)-3-aminopyrrolidine0.18 (HCT116)

Derivatives show submicromolar potency against colon carcinoma cells while remaining non-toxic to fibroblasts (IC₅₀ >50 μM) .

Rotational Isomerism in Derivatives

Dynamic NMR studies reveal restricted rotation in carboxamide derivatives:

  • Temperature-Dependent Behavior : Signals for diamine moieties coalesce at 105–130°C, indicating rotational barriers (~20 kcal/mol) .

  • Structural Impact : Steric hindrance between the carboxamide group and neighboring methyl/hydroxyl substituents stabilizes E/Z isomers, influencing biological activity .

This compound’s reactivity profile underscores its utility in synthesizing antitumor agents, with optimized protocols and structural insights guiding further medicinal chemistry efforts .

Scientific Research Applications

Key Structural Features

FeatureDescription
Fused Ring System Combines furan and anthraquinone structures
Functional Groups Amino, hydroxyl, and carbonyl groups
Reactivity High due to the presence of multiple functional groups

Anticancer Research

Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate has shown significant antiproliferative activity against various cancer cell lines. Studies indicate that derivatives of this compound exhibit superior potency compared to established chemotherapeutic agents like doxorubicin. The mechanisms of action include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, primarily through mitochondrial pathways.
  • Cell Cycle Arrest : It causes arrest in the G2/M phase of the cell cycle, inhibiting cancer cell proliferation .

Interaction with Biological Macromolecules

Research has focused on how this compound interacts with proteins and nucleic acids. Understanding these interactions is crucial for optimizing its therapeutic efficacy and understanding its mechanism of action.

Synthesis and Derivatization

Recent advancements in synthetic methodologies have improved the yields and efficiency of synthesizing this compound. Multi-step organic reactions are commonly employed to produce this compound, enabling the exploration of various derivatives with potentially enhanced biological activities .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor properties of several derivatives based on the anthra[1,2-B]furan scaffold. Among these derivatives, this compound demonstrated high antiproliferative potency against drug-resistant tumor cell lines. The study highlighted its potential as a lead compound in anticancer drug development .

Case Study 2: Mechanistic Studies

Another research focused on elucidating the mechanisms underlying the anticancer effects of this compound. The findings revealed that treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells. This balance shift is critical for inducing apoptosis .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds within the anthraquinone family. Here’s a comparison highlighting its unique features:

Compound NameStructure TypeBiological ActivityUnique Features
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]furanTetrahydrofuran derivativeAntitumorLess complex structure
DoxorubicinAnthracyclineAnticancerWell-established clinical use
Anthra[2,3-b]furan derivativesAnthracene-basedAntitumorExhibits drug resistance properties

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in molecular architecture, substituent effects, and reported bioactivity are highlighted below.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents
Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carboxylate C₁₉H₁₃NO₆ 351.314 Amino, hydroxyl, two ketones, ethyl ester
(4aR)-4a-Ethyl-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-... C₂₄H₂₂F₄N₂O₃ 486.44 Fluorophenyl, trifluoromethyl furan, pyrrolo[1,2-b]pyridazine core
Ethyl 4-[8-chloro-5,6-dihydro-2-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-... C₂₄H₂₄ClNO₃ 433.91 Chloro, hydroxymethyl, benzo[5,6]cyclohepta[1,2-b]pyridine core
Loratadine (reference compound) C₂₂H₂₃ClN₂O₂ 382.88 Piperidinecarboxylate, chlorinated benzocycloheptapyridine core

Key Findings:

Core Structure Diversity: The target compound’s anthra[1,2-b]furan core distinguishes it from analogs like the benzo[5,6]cyclohepta[1,2-b]pyridine derivatives (e.g., loratadine-related compounds in Table 1) . The anthraquinone-furan fusion may enhance π-π stacking interactions, relevant to DNA intercalation or enzyme inhibition. In contrast, pyrrolo[1,2-b]pyridazine derivatives (e.g., Example 9 in EP 4 374 877 A2 ) exhibit a nitrogen-rich heterocyclic system, favoring hydrogen bonding in receptor binding.

However, unlike anthracyclines, this compound lacks a sugar moiety, which may reduce cardiotoxicity . Trifluoromethyl and fluoro substituents in analogs (Table 1, ) enhance metabolic stability and lipophilicity, critical for pharmacokinetics.

Synthetic Accessibility: The target compound’s synthesis likely follows anthraquinone functionalization routes, whereas analogs like those in EP 4 374 877 A2 employ multicomponent reactions (e.g., aldehyde condensations) .

Biological Activity

Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the anthraquinone family and features a unique fused ring system that includes both furan and anthraquinone moieties. Its molecular formula is C₁₄H₁₁N₁O₅, with a molecular weight of approximately 351.3 g/mol. The compound's structure contributes to its reactivity and biological activity due to the presence of functional groups such as an amino group, hydroxyl group, and two carbonyl groups .

Biological Activity

The compound has demonstrated various biological activities, particularly in anticancer applications. Key findings include:

  • Antitumor Activity : this compound has shown promising results in inhibiting the proliferation of tumor cells. Studies indicate that it exhibits superior antiproliferative potency compared to established drugs like doxorubicin .
  • Mechanism of Action : Research suggests that the compound induces apoptosis in cancer cells through cell cycle arrest at the G2/M phase. This was evidenced by studies where treated cells displayed characteristic morphological changes associated with apoptosis .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have improved yields and reduced reaction times significantly. A common synthetic route includes the condensation of ethyl acetoacetate with anthraquinone derivatives under specific conditions .

Comparative Analysis

To contextualize the biological activity of this compound within its chemical family, the following table compares it with other related compounds:

Compound NameStructure TypeBiological ActivityUnique Features
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]furanTetrahydrofuran derivativeAntitumorLess complex structure
Doxorubicin (Anthracycline derivative)AnthracyclineAnticancerWell-established clinical use
Ethyl 3-amino-5-bromo-benzo-furan-2-carboxylateBenzo-furan derivativeAntitumorClose to planar structure

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Drug Resistance : In vitro studies demonstrated that this compound retains effectiveness against drug-resistant tumor cell lines, suggesting it may overcome some mechanisms of resistance seen with traditional chemotherapeutics .
  • Apoptosis Induction : Another study reported that treatment with this compound resulted in significant apoptotic cell death in various cancer cell lines. Flow cytometry analyses confirmed increased annexin V positivity in treated cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the multi-step preparation of Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carboxylate?

  • Methodological Answer : The synthesis involves sequential functionalization of the anthraquinone-furan backbone. Key steps include:

  • Formation of the anthraquinone core : Utilize oxidative cyclization of polyaromatic precursors under Mn-based catalysis (e.g., Eco-Mn₂ in acetonitrile) to introduce dioxo groups .
  • Introduction of amino and hydroxy groups : Employ regioselective substitution reactions, such as nucleophilic amination at the 2-position and hydroxylation at the 5-position, under controlled pH conditions .
  • Esterification : Final carboxylate esterification using ethyl chloroformate in refluxing toluene or benzene, optimized via continuous flow reactors to enhance yield and purity .
    • Analytical Validation : Monitor reaction progression via IR spectroscopy for carbonyl (dioxo) and amine (N–H) stretches .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure using SHELX (e.g., SHELXL for refinement) to confirm the anthra[1,2-b]furan scaffold and substituent positions .
  • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CD₃OD) identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, ester ethyl groups at δ 1.2–4.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
    • Data Cross-Validation : Compare crystallographic data (e.g., CIF files from SHELX) with spectroscopic results to resolve ambiguities in functional group assignments .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structure refinement?

  • Methodological Answer :

  • Use of Dual Software : Cross-validate refinement results between SHELXL (for small-molecule precision) and SIR97 (for robust direct-methods solutions) to resolve electron density mismatches, particularly at the amino and hydroxy sites .
  • Disorder Modeling : For flexible substituents (e.g., ethyl ester groups), apply PART and EADP commands in SHELXL to model anisotropic displacement parameters .
  • Validation Tools : Utilize WinGX’s PARST and PLATON to check geometric restraints (e.g., bond angles, torsion angles) and hydrogen-bonding networks .
    • Example Workflow :
StepSoftware/ToolFunction
1. Data IntegrationWinGXMerge diffraction data with chemical constraints
2. RefinementSHELXLAnisotropic refinement of non-H atoms
3. ValidationORTEP-3Visualize thermal ellipsoids and hydrogen bonding

Q. What experimental designs are suitable for probing the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Mechanistic Studies :
  • Oxidative reactivity : Treat with Mn(OAc)₃ in acetic acid to assess furan ring cleavage or anthraquinone oxidation pathways .
  • Nucleophilic substitution : React with Grignard reagents (e.g., MeMgCl) to test ester-to-ketone conversion .
  • Biological Activity Screening :
  • Docking studies : Use the refined crystal structure (from SHELX) to model interactions with NLRP3 inflammasome or other biological targets .
  • In vitro assays : Evaluate anti-inflammatory or anticancer activity via cell viability assays (e.g., MTT) at varying concentrations (1–100 µM) .
    • Contradiction Analysis : If biological activity contradicts computational predictions, re-examine protonation states (via pH-dependent NMR) or solvate effects in crystallographic data .

Q. How can synthetic by-products be systematically characterized and minimized?

  • Methodological Answer :

  • By-Product Identification :
  • LC-MS/MS : Detect intermediates (e.g., de-esterified carboxylic acid derivatives) using reverse-phase chromatography .
  • HSQC NMR : Assign ¹H-¹³C correlations for regioisomeric impurities (e.g., alternative substitution patterns) .
  • Process Optimization :
  • Catalyst Screening : Test Mn(II/III) catalysts (e.g., Eco-Mn₂ vs. Mn(OAc)₃) to suppress unwanted poly-oxidation by-products .
  • Temperature Control : Lower reaction temperatures (<50°C) during amination steps to prevent furan ring degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.